2-Chloro-4-(difluoromethoxy)-1-methyl-benzene
Overview
Description
2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminotoluene with difluoromethoxy reagents under controlled conditions. The process typically includes the following steps:
Cooling anhydrous hydrogen fluoride: to 0-5°C.
Slowly adding 2-chloro-4-aminotoluene: to the cooled hydrogen fluoride.
Adding sodium nitrite: after the dissolution is complete and maintaining the temperature at 0-10°C for 1 hour.
Carrying out pyrolysis: and maintaining the temperature for 19-21 hours.
Cooling to 20°C: , separating the organic phase, and neutralizing with sodium carbonate until the pH is 7-8.
Distilling: to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-1-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced benzene derivatives with altered functional groups.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-1-methyl-benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The difluoromethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 2-Chloro-4-(difluoromethoxy)pyridine
- 2-Chloro-4-(difluoromethoxy)aniline
Uniqueness
2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethoxy groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOYJYWQCSLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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